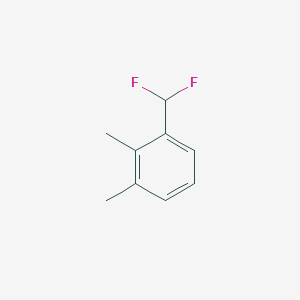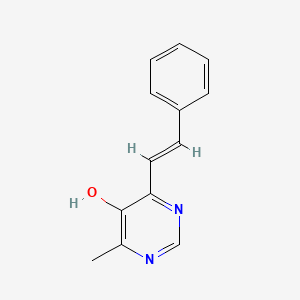
4-Methyl-6-styrylpyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-styrylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are important aromatic heterocycles found in many biologically active molecules, including DNA and RNA. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a styryl group at the 6-position, and a hydroxyl group at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,4,6-trichloropyrimidine and appropriate styrene derivatives.
Substitution Reactions: The styryl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution: The methyl and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-styrylpyrimidin-5-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-6-phenylpyrimidin-5-ol: Similar structure but lacks the styryl group.
6-Styrylpyrimidin-5-ol: Similar structure but lacks the methyl group.
4-Methyl-5-hydroxypyrimidine: Similar structure but lacks the styryl group.
Uniqueness
4-Methyl-6-styrylpyrimidin-5-ol is unique due to the presence of both the styryl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+ |
InChI-Schlüssel |
TZTGVLCMRVOIPD-BQYQJAHWSA-N |
Isomerische SMILES |
CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



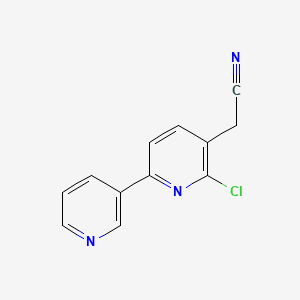
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


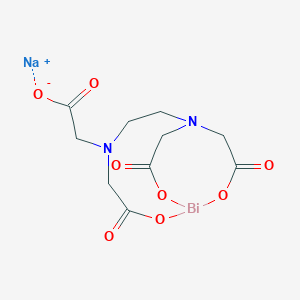
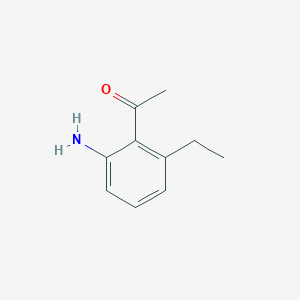
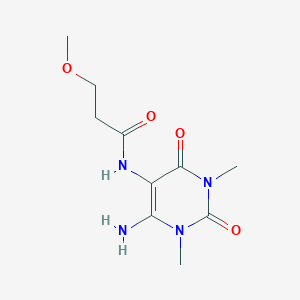

![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
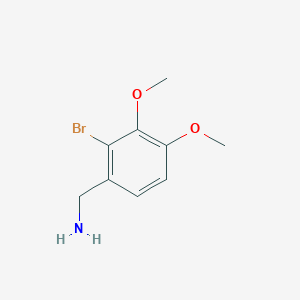
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
